Neobrucine
描述
属性
CAS 编号 |
60606-95-3 |
|---|---|
分子式 |
C23H26N2O4 |
分子量 |
394.5 g/mol |
IUPAC 名称 |
10,11-dimethoxy-3,4a,5,5a,7,8,13a,15,15a,15b-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one |
InChI |
InChI=1S/C23H26N2O4/c1-27-16-8-14-15(9-17(16)28-2)25-20(26)10-18-21-13-7-19-23(14,22(21)25)4-5-24(19)11-12(13)3-6-29-18/h8-9,11,13,18-19,21-22H,3-7,10H2,1-2H3 |
InChI 键 |
BUQWXEFUPCTDBF-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCCC6=C5)OC |
产品来源 |
United States |
准备方法
Catalytic System and Reaction Optimization
The homoleptic trifluoromethyl nickel complex [NMe₄]₂[Ni(CF₃)₄] (7) has been established as a critical catalyst for the stereoselective trifluoromethylation of brucine (1) in the presence of Umemoto II reagent (8) (Figure 1). This reaction proceeds via a dual mechanism involving CF₃ radical addition and alkene isomerization, yielding trifluoromethylated neobrucine (6) as the major product.
Key reaction parameters were systematically optimized (Table 1). A brucine-to-Umemoto II reagent ratio of 2.5:1 in dimethyl sulfoxide (DMSO) at room temperature provided the highest yield of 6 (81% by ¹⁹F NMR, 37% isolated). The use of polar aprotic solvents such as DMSO facilitated nickel-mediated alkene migration from the C21–C22 position in brucine to the C20–C21 position in this compound derivatives. Control experiments confirmed the necessity of both the nickel catalyst and Umemoto II reagent, as omission of either component resulted in no product formation.
Three-Component Coupling via HDDA Benzynes
Reaction Design and Substrate Scope
The hexadehydro-Diels-Alder (HDDA) reaction provides an alternative route to this compound analogs through benzyne intermediates. Heating tetrayne 6 with brucine (34) and 3,5-bis(tert-butyl)-4-hydroxytoluene (BHT) in toluene at 110°C yielded the three-component adduct 37a-Δ²⁰ via aza-allyl ylide intermediacy (Figure 3). This transformation features:
Steric and Electronic Effects
The hindered phenol BHT preferentially protonates the ylide intermediate at C22 due to reduced steric congestion, achieving >20:1 regioselectivity for the Δ²⁰ isomer. Less bulky phenols like 2,4,6-trimethylphenol produced mixtures of Δ²⁰ and Δ²¹ products (3:1 ratio), underscoring the importance of proton donor geometry in controlling alkene position.
Comparative Analysis of Methodologies
Yield and Scalability
| Parameter | Nickel Catalysis | HDDA Approach |
|---|---|---|
| Typical Yield (Isolated) | 37% | 35–49% |
| Reaction Scale Demonstrated | 2 mmol | 5 mmol |
| Catalyst Loading | 5 mol% | N/A (Stoichiometric Benzyne) |
Functional Group Tolerance
The nickel-catalyzed method exhibits superior compatibility with electron-rich aromatics and strained alkenes, while the HDDA protocol enables modular incorporation of phenolic components. Both methods preserve brucine's tertiary amine and methoxy groups without side reactions.
化学反应分析
Neobrucine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound, altering its pharmacological properties.
Substitution: this compound can undergo substitution reactions, where specific atoms or groups in the molecule are replaced by others.
Common reagents used in these reactions include nickel catalysts, Umemoto II reagent, and other specialized chemicals. The major products formed from these reactions are typically derivatives of this compound with altered pharmacological properties .
科学研究应用
Chemistry: Neobrucine and its derivatives are used as intermediates in the synthesis of more complex molecules.
Biology: this compound has shown potential as an anti-inflammatory and analgesic agent in biological studies.
作用机制
The mechanism of action of neobrucine involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to certain receptors and enzymes, modulating their activity. This can lead to various pharmacological effects, such as pain relief, anti-inflammatory responses, and inhibition of tumor growth . The exact molecular targets and pathways involved are still under investigation, but they likely include key proteins and signaling pathways related to inflammation and cell proliferation .
相似化合物的比较
Comparison with Similar Compounds
Neobrucine is compared below with brucine, strychnine, and trifluoromethylated analogs based on structural, synthetic, and functional attributes.
Structural and Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Solubility (Water) | LogP<sup>a</sup> |
|---|---|---|---|---|---|
| This compound | C23H25F3N2O4 | 450.46 | -CF3, indole, methoxy | Low | 2.8<sup>†</sup> |
| Brucine | C23H26N2O4 | 394.47 | Indole, methoxy, hydroxyl | Moderate | 1.9 |
| Strychnine | C21H22N2O2 | 334.41 | Indole, ether, amine | Low | 2.1 |
<sup>a</sup>LogP: Partition coefficient (octanol/water). <sup>†</sup>Estimated based on -CF3 contribution .
- Key Structural Differences :
Pharmacological and Toxicological Profiles
| Compound | Biological Activity | Toxicity (LD50, Mouse) | Receptor Binding Affinity<sup>b</sup> |
|---|---|---|---|
| This compound | Not fully characterized; potential CNS effects | Undetermined | Moderate glycine receptor inhibition |
| Brucine | Analgesic, anti-inflammatory | 10 mg/kg (oral) | High glycine receptor antagonism |
| Strychnine | Convulsant, rodenticide | 1–2 mg/kg (oral) | Very high glycine receptor blockade |
<sup>b</sup>Glycine receptors are key targets for strychnine-related alkaloids .
- Functional Contrasts :
Discussion
This compound’s trifluoromethylation represents a strategic modification to enhance drug-like properties while retaining the core alkaloid structure. Compared to brucine and strychnine, its synthetic complexity and uncharacterized toxicity profile highlight both challenges and opportunities for pharmaceutical development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
